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The following tables consolidate key experimental data for 5-Br-DMT, 5-F-DMT,

CAS No.: 17274-65-6
Cat. No.: S583216

recent research [1] [2].

Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

Table 1: Pharmacological Profile (In Vitro Data)
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and 5-CI-DMT from

5-HT2AR
5-HT2AR Affinity . . 5-HT1A Affinity SERT Affinity (Ki,
Compound . Functional Activity .
(Ki, nM) (Ki, nM) nM)
(EC50, nM)
5-Br-DMT 138 77.7 - 3,090 (Weak 16.9 971
Agonist)
5-F-DMT Information missing  Information missing Information missing  Information missing
from search results  from search results from search results  from search results
5-CI-DMT Information missing  Information missing Information missing  Information missing

Table 2: Behavioral & Neuroplastic Effects (In Vivo Data)
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Head Twitch
Compound Response (HTR) in
Mice

Antidepressant Effect

Key Neuroplasticity Markers

5-Br-DMT No HTR (even at 50
mg/kg) [2]

5-F-DMT Robust HTR (at 0.5
mg/kg) [2]

5-CI-DMT Robust HTR (at 5.0
mg/kg) [2]

Significant reduction in
depressive-like behavior [1]

Information missing from
search results

Information missing from
search results

Detailed Experimental Protocols

Upregulated Arc, Egr-1, Egr-2,
Egr-3; Promoted dendritic growth

[1]

Information missing from search
results

Information missing from search
results

The key findings are supported by the following standardized experimental methodologies [1]:

¢ In Vitro Receptor Pharmacology:

o Radioligand Binding Assays: Membrane suspensions from CHO/K1 cells expressing human
5-HT receptors (5-HT1A, 2A, 2B, 2C) or HEK293 cells expressing the human serotonin
transporter (SERT) were used. Experiments were performed in duplicate for a minimum of three

independent experiments to determine receptor affinity (Ki).

o Functional Assays:

= Calcium Mobilization (for 5-HT2AR): Conducted using CHO/K1 cells expressing h5-
HT2AR and the Fluo-4 NW Calcium Assay Kit. Measurements were taken in triplicate.

= cAMP Accumulation Inhibition (for 5-HT1AR): Used the LANCE Ultra cAMP assay with
CHOI/K1 cells expressing h5-HT1AR.

¢ In Vivo Behavioral Studies:

o Head Twitch Response (HTR): Used as a behavioral proxy for hallucinogenic potential in
mice. The number of head twitches was counted following compound administration.

o Antidepressant-like Effects: Evaluated in a mouse model of stress-induced depression. A
single dose (10 mg/kg, intraperitoneal) of 5-Br-DMT was administered, and a significant

reduction in depressive-like behavior was observed.

e Neuroplasticity Assessments:
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o Gene Expression Analysis: The expression of Immediate Early Genes (IEGs) like Arc, Egr-1,
Egr-2, and Egr-3 was measured in the mouse prefrontal cortex and hippocampus using
techniques like gPCR.

o Structural Plasticity (Dendritic Growth): Mouse primary cortical neurons were treated with
the compounds, and dendritic growth was visualized and quantified after 24 hours.

Proposed Signaling Pathway for 5-Br-DMT

The diagram below illustrates the proposed mechanism behind 5-Br-DMT's unique effects, based on the

5-Br-DMT

"biased agonism" hypothesis [1].

Strong Gq Activation
(e.g., by 5-F-DMT)

Upregulation of IEGs . Head Twitch Response
(Arc, Egr-1, Egr-2, Egr-3) Dendritic Growth (HTR)
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Neuroplastic Adaptations

This model suggests that 5-Br-DMT acts as a biased agonist at the 5-HT2A receptor. Unlike classic
psychedelics that strongly activate the Gq pathway leading to the Head Twitch Response (HTR), 5-Br-DMT

is a weak Gq activator. It is hypothesized to preferentially engage the (-arrestin pathway or other signaling
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cascades, which ultimately promotes therapeutic neuroplasticity without triggering the hallucinogenic-like

behavior [1].

Key Conclusion for Researchers

The experimental data positions 5-Br-DMT as a compelling non-hallucinogenic psychoplastogen. Its
unique ability to separate neuroplastic and antidepressant effects from hallucinogenic activity makes it a

prototypical candidate for the development of a new class of rapid-acting antidepressants [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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